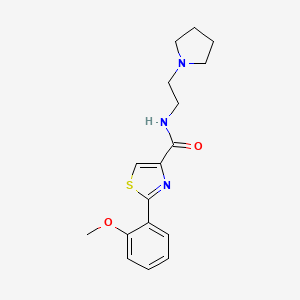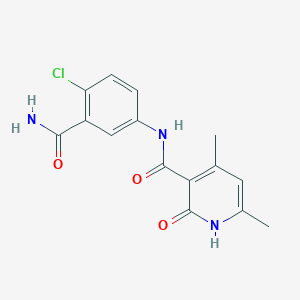
2-(2-methoxyphenyl)-N-(2-pyrrolidin-1-ylethyl)-1,3-thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methoxyphenyl)-N-(2-pyrrolidin-1-ylethyl)-1,3-thiazole-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. TAK-659 has shown promising results in preclinical studies, and is currently being evaluated in clinical trials.
Mécanisme D'action
2-(2-methoxyphenyl)-N-(2-pyrrolidin-1-ylethyl)-1,3-thiazole-4-carboxamide works by inhibiting the activity of several enzymes and signaling pathways that are involved in cancer cell growth and survival. Specifically, it targets Bruton's tyrosine kinase (BTK), which plays a critical role in the development and progression of many types of cancer.
Biochemical and Physiological Effects:
2-(2-methoxyphenyl)-N-(2-pyrrolidin-1-ylethyl)-1,3-thiazole-4-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical models of cancer. These include inhibition of BTK activity, induction of apoptosis, and suppression of tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(2-methoxyphenyl)-N-(2-pyrrolidin-1-ylethyl)-1,3-thiazole-4-carboxamide is its ability to selectively target BTK, which makes it a potentially effective treatment for a wide range of cancers. However, like many cancer treatments, 2-(2-methoxyphenyl)-N-(2-pyrrolidin-1-ylethyl)-1,3-thiazole-4-carboxamide has limitations, including potential side effects and the development of resistance over time.
Orientations Futures
There are several future directions for research on 2-(2-methoxyphenyl)-N-(2-pyrrolidin-1-ylethyl)-1,3-thiazole-4-carboxamide. One area of interest is the development of combination therapies that include 2-(2-methoxyphenyl)-N-(2-pyrrolidin-1-ylethyl)-1,3-thiazole-4-carboxamide and other cancer treatments, such as chemotherapy and immunotherapy. Additionally, further studies are needed to better understand the mechanisms of action of 2-(2-methoxyphenyl)-N-(2-pyrrolidin-1-ylethyl)-1,3-thiazole-4-carboxamide and to identify biomarkers that can predict response to the treatment. Finally, clinical trials are ongoing to evaluate the safety and efficacy of 2-(2-methoxyphenyl)-N-(2-pyrrolidin-1-ylethyl)-1,3-thiazole-4-carboxamide in patients with various types of cancer.
Méthodes De Synthèse
The synthesis of 2-(2-methoxyphenyl)-N-(2-pyrrolidin-1-ylethyl)-1,3-thiazole-4-carboxamide involves several steps, including the reaction of 2-bromoanisole with potassium thioacetate to form 2-methoxythiophenol. This is then reacted with 2-bromoethylpyrrolidine to form the intermediate compound, which is subsequently reacted with 2-chloro-4-nitrobenzoic acid to form 2-(2-methoxyphenyl)-N-(2-pyrrolidin-1-ylethyl)-1,3-thiazole-4-carboxamide.
Applications De Recherche Scientifique
2-(2-methoxyphenyl)-N-(2-pyrrolidin-1-ylethyl)-1,3-thiazole-4-carboxamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and enhance the efficacy of other cancer treatments.
Propriétés
IUPAC Name |
2-(2-methoxyphenyl)-N-(2-pyrrolidin-1-ylethyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-22-15-7-3-2-6-13(15)17-19-14(12-23-17)16(21)18-8-11-20-9-4-5-10-20/h2-3,6-7,12H,4-5,8-11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUOHFXPQWVSQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=CS2)C(=O)NCCN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenyl)-N-(2-pyrrolidin-1-ylethyl)-1,3-thiazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-Chlorophenyl)-5-[6-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-6-azaspiro[2.5]octan-2-yl]-1,2,4-oxadiazole](/img/structure/B7573776.png)
![1-[2-(3-Bromo-4-fluorophenyl)ethyl]-2,3-dimethylguanidine;hydroiodide](/img/structure/B7573780.png)
![1-[1-(Pyridin-3-ylmethyl)piperidin-2-yl]ethanol](/img/structure/B7573782.png)

![N-[(2,6-dichlorophenyl)methyl]-1-(3-ethyl-1H-pyrazol-5-yl)methanamine](/img/structure/B7573786.png)
![1-methyl-5-[(1-phenyltriazol-4-yl)methyl]-2-propan-2-yl-6,7-dihydro-4H-imidazo[4,5-c]pyridine](/img/structure/B7573798.png)
![5-Chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile](/img/structure/B7573806.png)

![2-Methyl-1-[[4-(pyridin-4-ylmethoxy)phenyl]methylamino]butan-2-ol](/img/structure/B7573820.png)

![N,N-diethyl-1-[3-(4-fluorophenyl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B7573860.png)
![3-[(1-Phenylpyrazol-3-yl)methoxy]-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7573861.png)
![3-(2,3-dimethylphenoxy)-N-[2-(methanesulfonamido)ethyl]-N-methylpropanamide](/img/structure/B7573864.png)
![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[2-(hydroxymethyl)-1,3-dihydroinden-2-yl]amino]ethanone](/img/structure/B7573877.png)